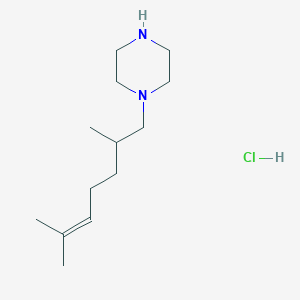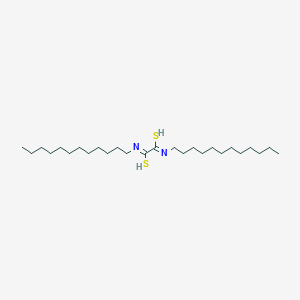
(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin is a chiral oxidizing agent known for its high reactivity and selectivity in various chemical reactions. It is a derivative of camphor and is characterized by the presence of two chlorine atoms and a sulfonyl group attached to the camphor skeleton. This compound is widely used in organic synthesis due to its ability to transfer oxygen atoms to various substrates, making it a valuable reagent in the field of asymmetric synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin typically involves the reaction of camphorsulfonyl chloride with a suitable amine, followed by oxidation. One common method includes the use of sodium hypochlorite as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxaziridin derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography to obtain the final product suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium hypochlorite (oxidizing agent)
- Various nucleophiles for substitution reactions
Major Products
Applications De Recherche Scientifique
(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral oxidizing agent in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including antibiotics and hormones.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin involves the transfer of an oxygen atom to a suitable nucleophile. This process is facilitated by the high reactivity of the oxaziridin ring, which readily engages with various substrates. The compound acts as a nucleophilic reagent, interacting with molecules such as proteins, carbohydrates, and lipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin include:
- (−)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin
- (1S)-(+)-(10-Camphorsulfonyl) oxaziridin
- (1R)-(−)-(10-Camphorsulfonyl) oxaziridin
Uniqueness
This compound is unique due to its high enantioselectivity and reactivity. It is particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial. Its ability to act as a chiral oxidizing agent sets it apart from other similar compounds .
Propriétés
IUPAC Name |
7-(dichloromethyl)-7-methyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-10(9(12)13)7-2-3-11(10,8(15)4-7)5-19(16,17)14-6-18-14/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLXIFKAVXJRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexylcyclohexanamine;2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B7950206.png)







![2-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B7950282.png)



![1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7950330.png)

